molecular formula C22H25NO4 B1467666 Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate CAS No. 1353498-09-5

Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate

Cat. No. B1467666
CAS RN: 1353498-09-5
M. Wt: 367.4 g/mol
InChI Key: XUKZBWNTUGTTOB-UHFFFAOYSA-N
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Description

Dimethyl 3-(dibenzylamino)-1,1-cyclobutanedicarboxylate, or DDBDC, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, a catalyst, or a ligand in chemical reactions. DDBDC is also used as a substrate for biocatalytic reactions. This compound has been studied extensively in the past few decades and its potential applications are still being explored.

Scientific Research Applications

DDBDC has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of enzymatic mechanisms. It has also been used to study the effects of different catalysts on the rate of reaction and the stereochemistry of the reaction. Additionally, DDBDC has been used to study the effects of different ligands on the binding of enzymes to their substrates.

Mechanism of Action

The mechanism of action of DDBDC is not fully understood. However, it is known to act as a reagent in a variety of chemical reactions, including the formation of carbon-carbon bonds and the formation of new functional groups. Additionally, DDBDC can act as a catalyst in the formation of new molecules, as well as in the activation of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DDBDC have not been extensively studied. However, it has been shown to have some antibacterial and antifungal activity. Additionally, it has been shown to inhibit the growth of certain cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using DDBDC in laboratory experiments include its low cost, its stability, and its wide range of applications. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of DDBDC is its potential toxicity, which should be taken into consideration when using it in laboratory experiments.

Future Directions

The potential applications of DDBDC are still being explored, and there are many potential future directions for research. These include the development of new pharmaceuticals, the study of its effects on the human body, and the use of DDBDC as a catalyst in industrial processes. Additionally, further research into its mechanism of action, as well as its biochemical and physiological effects, could provide valuable insight into its potential applications.

properties

IUPAC Name

dimethyl 3-(dibenzylamino)cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-26-20(24)22(21(25)27-2)13-19(14-22)23(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKZBWNTUGTTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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